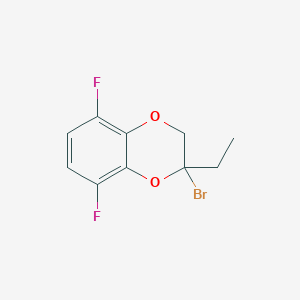
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C₁₀H₉BrF₂O₂ It is a member of the benzodioxine family, characterized by a dioxine ring fused with a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting a suitable diol with a dihalide under basic conditions.
Introduction of Bromine and Fluorine Substituents: The bromine and fluorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS). Fluorination can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or elemental fluorine.
Ethylation: The ethyl group is introduced via an alkylation reaction, typically using an ethyl halide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN₃) and potassium cyanide (KCN).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to alcohols or alkanes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), hydrogen gas (H₂) with a metal catalyst.
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄), boronic acids, bases like potassium carbonate (K₂CO₃).
Major Products
Substitution: Azides, nitriles, and other substituted derivatives.
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Coupling: Aryl or vinyl-substituted benzodioxines.
Aplicaciones Científicas De Investigación
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4,5-difluoroanisole: Similar in structure but lacks the ethyl group and has a methoxy group instead of the dioxine ring.
Ethyl bromodifluoroacetate: Contains bromine and fluorine but has a simpler structure with an ester functional group.
Uniqueness
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine is unique due to its combination of bromine, ethyl, and fluorine substituents on a benzodioxine ring. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs.
Propiedades
Fórmula molecular |
C10H9BrF2O2 |
|---|---|
Peso molecular |
279.08 g/mol |
Nombre IUPAC |
3-bromo-3-ethyl-5,8-difluoro-2H-1,4-benzodioxine |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-10(11)5-14-8-6(12)3-4-7(13)9(8)15-10/h3-4H,2,5H2,1H3 |
Clave InChI |
LENQZOIYIOVNFE-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC2=C(C=CC(=C2O1)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


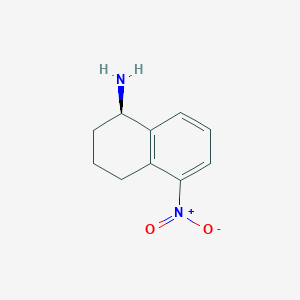
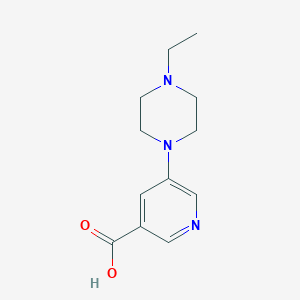
![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)
![N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13203615.png)

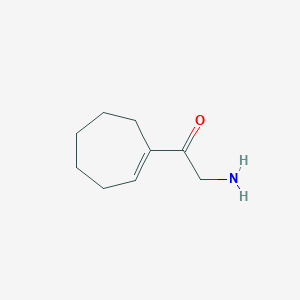
amine](/img/structure/B13203627.png)
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
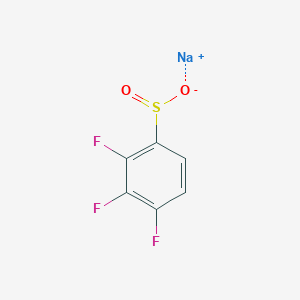
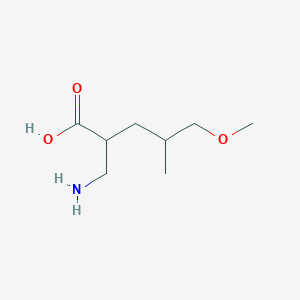
![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)
![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)


